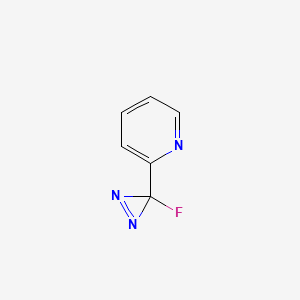
2-(3-Fluorodiazirin-3-yl)pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-Fluorodiazirin-3-yl)pyridine is a fluorinated diazirine compound that has gained significant attention in scientific research due to its unique chemical properties. Diazirines are three-membered ring structures containing two nitrogen atoms and one carbon atom. The fluorine atom and the pyridyl group attached to the diazirine ring enhance its reactivity and stability, making it a valuable tool in various chemical and biological applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-Fluorodiazirin-3-yl)pyridine typically involves the following steps:
Fluorination of Pyridine: The initial step involves the fluorination of pyridine to introduce the fluorine atom at the desired position.
Formation of Diazirine Ring: The next step involves the formation of the diazirine ring.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity of the final product. Advanced techniques such as continuous flow reactors and automated synthesis systems are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 2-(3-Fluorodiazirin-3-yl)pyridine undergoes various chemical reactions, including:
Photochemical Reactions: Upon exposure to light (typically around 350-365 nm), the diazirine ring can generate reactive carbene intermediates.
Thermal Reactions: Heating the compound can also lead to the formation of carbenes, which can insert into nearby C-H, O-H, or N-H bonds.
Common Reagents and Conditions:
Photochemical Activation: UV light sources are commonly used to activate the diazirine ring.
Thermal Activation: Heating the compound to temperatures around 110-130°C can induce carbene formation.
Major Products Formed: The primary products formed from these reactions are carbene insertion products, which can vary depending on the specific reaction conditions and substrates involved.
Scientific Research Applications
2-(3-Fluorodiazirin-3-yl)pyridine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(3-Fluorodiazirin-3-yl)pyridine involves the generation of reactive carbene intermediates upon activation (photochemical or thermal). These carbenes can insert into various chemical bonds (C-H, O-H, N-H), leading to the formation of new covalent bonds. This reactivity makes the compound a powerful tool for studying molecular interactions and modifying complex biological and chemical systems .
Comparison with Similar Compounds
- 3-Fluoro-3-(4-pyridyl)diazirine
- 3-Fluoro-3-(3-pyridyl)diazirine
- 3-Fluoro-3-(2-thienyl)diazirine
Comparison: Compared to other similar compounds, 2-(3-Fluorodiazirin-3-yl)pyridine is unique due to its specific substitution pattern, which influences its reactivity and stability. The presence of the fluorine atom and the pyridyl group enhances its ability to generate reactive carbenes and facilitates its use in a broader range of applications .
Properties
CAS No. |
141342-09-8 |
|---|---|
Molecular Formula |
C6H4FN3 |
Molecular Weight |
137.117 |
IUPAC Name |
2-(3-fluorodiazirin-3-yl)pyridine |
InChI |
InChI=1S/C6H4FN3/c7-6(9-10-6)5-3-1-2-4-8-5/h1-4H |
InChI Key |
WPMSLIFNBZPJIZ-UHFFFAOYSA-N |
SMILES |
C1=CC=NC(=C1)C2(N=N2)F |
Synonyms |
Pyridine, 2-(3-fluoro-3H-diazirin-3-yl)- (9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















